Comparative Hypotensive Potency: (19Z)-Normacusine B vs. Reserpine
The hypotensive activity of (19Z)-Normacusine B (as the active alkaloid Normacusine B) has been reported to be stronger than that of reserpine, a clinically established antihypertensive agent [1]. While reserpine acts through irreversible inhibition of the vesicular monoamine transporter (VMAT), Normacusine B functions as a sympatholytic agent with a distinct mechanism of action, offering a differentiated pharmacological profile for blood pressure modulation research [2]. This class-level comparison establishes a potency benchmark relative to a widely recognized therapeutic comparator.
| Evidence Dimension | Hypotensive activity (relative potency ranking) |
|---|---|
| Target Compound Data | Hypotensive activity stronger than reserpine |
| Comparator Or Baseline | Reserpine (clinically used antihypertensive alkaloid) |
| Quantified Difference | Qualitative ranking: stronger than reserpine (exact fold-difference not specified) |
| Conditions | Inferred from ethnopharmacological and pharmacological literature; specific in vivo model parameters not reported |
Why This Matters
Establishes a benchmark that justifies procurement for cardiovascular research where potency relative to established antihypertensives is a critical selection parameter.
- [1] PROTA4U. Strychnos mostueoides (PROTA). Plant Resources of Tropical Africa. 2014. View Source
- [2] Oliveira EJ, Medeiros IA, Mukherjee R. Hypotensive and spasmolytic effects of normacusine B from Strychnos atlantica root. Phytomedicine. 1996;3(1):45-49. View Source
